molecular formula C16H20N4O2 B2677433 (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285495-78-4

(Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2677433
CAS RN: 1285495-78-4
M. Wt: 300.362
InChI Key: MWYHCZJNIKVLSK-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that possesses various biological activities, making it a promising candidate for drug development and other scientific applications.

Mechanism of Action

The exact mechanism of action of (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not well understood. However, studies suggest that this compound exerts its biological activities by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α, IL-1β, and COX-2.
Biochemical and Physiological Effects:
The (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to possess various biochemical and physiological effects such as reducing the levels of oxidative stress markers and improving the antioxidant status of the body. Additionally, this compound has been shown to possess antitumor and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include its potent biological activities, ease of synthesis, and low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the research on (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide. Some of these directions include:
1. Investigating the molecular mechanism of action of this compound and identifying its molecular targets.
2. Developing novel formulations of this compound that improve its solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Exploring the potential of this compound as a lead molecule for the development of new drugs for the treatment of various diseases.
5. Investigating the potential of this compound as a diagnostic tool for various diseases.
Conclusion:
In conclusion, (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a promising compound that possesses various biological activities. Its potent anti-inflammatory, analgesic, antitumor, and anticonvulsant effects make it a promising candidate for drug development and other scientific applications. Further research is needed to fully understand the molecular mechanism of action of this compound and to explore its potential in various fields.

Synthesis Methods

The synthesis of (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 2-methoxybenzaldehyde and (Z)-3-(tert-butyl)-1H-pyrazol-5-ylamine in the presence of hydrazine hydrate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The (Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its various biological activities such as anti-inflammatory, analgesic, antitumor, and anticonvulsant effects. Several studies have demonstrated that this compound possesses potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

5-tert-butyl-N-[(Z)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-16(2,3)14-9-12(18-19-14)15(21)20-17-10-11-7-5-6-8-13(11)22-4/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYHCZJNIKVLSK-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

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